Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate
Description
Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate (CAS: 853109-24-7) is a heterocyclic compound featuring a pyridine ring substituted with chlorine at position 2, a methyl group at position 1, a carbonyl group at position 6, and a methyl ester at position 2. This structure confers unique physicochemical properties, such as reactivity influenced by electron-withdrawing groups (chloro and carbonyl) and solubility modulated by the ester moiety. Analytical characterization of this compound typically involves NMR (¹H, ¹³C), HPLC, LC-MS, and FTIR spectroscopy, as indicated by its commercial specifications .
Properties
IUPAC Name |
methyl 2-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-10-6(11)4-3-5(7(10)9)8(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMMWUXXYXRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Hydrothermal Synthesis
Reaction Mechanism and Conditions
The hydrothermal method, as described in CN102924371B, utilizes 2-chloro-5-trifluoromethylpyridine as the starting material. The reaction occurs in a sealed jacketed hydrothermal reactor at elevated temperatures (100–180°C) over 24–72 hours, with water as the solvent. The high-temperature aqueous environment facilitates hydrolysis and intramolecular cyclization, yielding the target compound as a white crystalline solid.
Key Steps:
- Hydrolysis of the trifluoromethyl group : The trifluoromethyl substituent undergoes nucleophilic substitution, replaced by a hydroxyl group under acidic aqueous conditions.
- Cyclization : The intermediate undergoes dehydration to form the pyridone ring.
- Esterification : Methanol introduced in situ reacts with the carboxylic acid intermediate to form the methyl ester.
Microwave-Assisted Chloroformylation
Vilsmeier-Haack Reaction Protocol
Microwave irradiation significantly accelerates the Vilsmeier-Haack chloroformylation, as reported in Molecules (2011). This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce formyl and chloro groups simultaneously.
Procedure:
- Substrate Preparation : Alkyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates are synthesized via Hantzsch condensation.
- Microwave Irradiation : The substrate reacts with POCl₃ and DMF under microwave conditions (50–70°C, 5–10 minutes).
- Workup : The crude product is neutralized with sodium acetate and extracted using ethyl acetate.
Ultrasound-Assisted Synthesis
Mechanistic Insights
Ultrasound irradiation enhances mass transfer and reaction kinetics by generating cavitation bubbles. This method, adapted from microwave-assisted protocols, replaces microwave energy with ultrasonic waves (20–40 kHz).
Comparative Performance
- Yield : Comparable to microwave methods (70–75%).
- Scalability : Suitable for large-scale production due to lower energy input.
High-Temperature Chlorination in Halogenated Solvents
Process Overview
A modified protocol from US4612377A involves chlorinating 2-oxo-5-methyl-5,6-dichloropiperidine in halogenated aromatic solvents (e.g., 1,2,4-trichlorobenzene) at 120°C. Phosphorus oxychloride serves as both solvent and chlorinating agent.
Reaction Scheme:
Yield and Limitations
- Yield : 65–70%.
- Drawbacks : Requires stoichiometric excess of POCl₃, complicating waste management.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrothermal | 150°C, H₂O | 48 h | 80–85 | Eco-friendly, simple purification | Long duration, high energy input |
| Microwave-Assisted | 50–70°C, POCl₃/DMF | 5–10 min | 70–75 | Rapid, high yield | Specialized equipment required |
| Ultrasound-Assisted | RT–50°C, POCl₃/DMF | 30–60 min | 70–75 | Scalable, low energy | Moderate yields |
| High-Temperature | 120°C, 1,2,4-trichlorobenzene | 6–8 h | 65–70 | Robust for bulk synthesis | Toxic solvents, excess reagent use |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group at the 6-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in an alcohol solvent.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of 2-amino-1-methyl-6-oxo-pyridine-3-carboxylate.
Reduction: Formation of 2-chloro-1-methyl-6-hydroxy-pyridine-3-carboxylate.
Oxidation: Formation of 2-chloro-1-carboxy-6-oxo-pyridine-3-carboxylate.
Scientific Research Applications
Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structural Differences :
- The pyridine ring is partially saturated (tetrahydropyridine), reducing aromaticity compared to the fully unsaturated target compound.
- Substituents include phenyl, thiophen-3-yl, and tosyl groups instead of chloro and methyl.
- Physicochemical Properties :
- Melting point: 152–159°C, suggesting lower thermal stability than the target compound (exact data unavailable) due to reduced symmetry and bulkier substituents .
- Chromatography: Exhibits good enantioselectivity in column chromatography, likely due to the chiral center and polar tosyl group, whereas the target compound’s chromatographic behavior is influenced by its electron-deficient pyridine core .
- Spectroscopy :
General Pyridine Carboxylates
- Chlorine vs. Other Halogens: Chlorine’s strong electron-withdrawing effect enhances electrophilic reactivity at adjacent positions, unlike bromine or fluorine analogs, which may exhibit slower reaction kinetics in substitution reactions.
- Methyl Ester vs. Ethyl/Benzyl Esters: Methyl esters (e.g., target compound) generally have higher solubility in polar solvents compared to bulkier esters, as seen in diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) .


Non-Pyridine Esters
Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Core Structure : Bicyclic diterpene vs. pyridine.
- Functionality : Both share methyl ester groups, but diterpene esters are more lipophilic, favoring applications in natural product isolation (e.g., resin analysis) .
- Stability : The pyridine ring’s electron-withdrawing groups make the target compound’s ester more prone to hydrolysis than diterpene esters, which are stabilized by hydrophobic environments .
Methyl Shikimate
- Structure : Cyclohexene carboxylic acid derivative vs. pyridine.
- Spectroscopy :
- FTIR: Similar ester C=O stretches (~1700–1750 cm⁻¹), but the target compound’s conjugated pyridine system may show additional absorption bands for C-Cl and C=O groups .

- ¹H NMR: Shikimate’s protons adjacent to the ester show distinct splitting patterns due to its cyclohexene backbone, unlike the pyridine’s deshielded aromatic protons .
- FTIR: Similar ester C=O stretches (~1700–1750 cm⁻¹), but the target compound’s conjugated pyridine system may show additional absorption bands for C-Cl and C=O groups .
Data Tables
Table 1: Key Properties of Selected Compounds
Biological Activity
Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate (CAS: 853109-24-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the compound's biological activity, synthesis methods, and relevant case studies.
This compound is characterized by its unique structure, which includes a chloro substituent and an oxo group. The synthesis typically involves chlorination followed by esterification, often utilizing reagents like sulfuric acid to catalyze the reaction of 2-chloro-3-pyridinecarboxylic acid with methanol. The molecular formula is and it has a molecular weight of 201.61 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including MDA-MB-231 (breast cancer), with IC50 values indicating potent activity. For instance, derivatives of the compound showed IC50 values as low as 0.0046 mM against certain cancer cell lines, which is significantly lower than many existing chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects involves enzyme inhibition. The compound is believed to bind to specific active sites on enzymes, thereby blocking their function. This inhibition can disrupt critical biological pathways involved in cell proliferation and pathogen survival.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyridine derivatives, including this compound, revealing that it outperformed traditional antibiotics in inhibiting bacterial growth .
- Anticancer Research : In a study focusing on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with significant effects noted at concentrations lower than those required for standard treatments like Doxorubicin .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to controls, indicating its potential as an effective therapeutic agent in oncology .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (mM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 0.0046 |
| Methyl 6-chloropyridine-3-carboxylate | Similar but lacks oxo group | Moderate Antimicrobial | >0.01 |
| 2-Chloro-3-pyridinecarboxylic acid | Lacks ester group | Low Anticancer Activity | >0.05 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyridine derivatives, temperature (typically 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents (e.g., brominating agents or chlorinating agents) are critical. Side reactions, such as over-halogenation or ester hydrolysis, can reduce purity. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the target compound .
Q. How can crystallography tools like SHELX or ORTEP-3 aid in determining the molecular structure of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures. For this compound, X-ray diffraction data can be processed using SHELX to resolve bond lengths, angles, and torsion angles. ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in identifying disorder or hydrogen-bonding networks. Ensure high-resolution data (>1.0 Å) to resolve chlorine atom positions accurately .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s safety data sheet (SDS) should be reviewed for hazards (e.g., irritant properties). Avoid exposure to moisture to prevent hydrolysis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs. The carbonyl and oxo groups in the compound likely form R₂²(8) motifs with adjacent molecules, stabilizing the crystal lattice. Solvent choice (e.g., DMSO vs. ethanol) affects hydrogen-bond strength and polymorphism. Use DSC/TGA to assess thermal stability of crystal forms .
Q. What strategies resolve contradictions in biological activity data for structurally similar pyridine derivatives?
- Methodological Answer : Compare substituent effects using SAR tables. For example, replacing chlorine with bromine in analogous compounds (e.g., methyl 6-bromo-2-oxo-dihydropyridine-3-carboxylate) increases electrophilicity and kinase inhibition potency. Validate inconsistencies via dose-response assays and molecular docking studies to confirm binding affinity variations .
Q. How can computational methods predict the reactivity of the chlorine substituent in further functionalization reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the chlorine atom, which activates the pyridine ring for nucleophilic substitution at the 2-position. Fukui indices identify electrophilic sites, guiding regioselective modifications (e.g., Suzuki coupling at the 4-position). Validate predictions with HPLC-MS monitoring of reaction intermediates .
Data Analysis and Experimental Design
Q. What analytical techniques are most effective for characterizing purity and stability of this compound under varying pH conditions?
- Methodological Answer :
- HPLC-DAD : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed carboxylic acid).
- NMR (¹H/¹³C) : Monitor chemical shift changes in D₂O vs. CDCl₃ to assess pH-dependent tautomerism.
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare LC-MS profiles .
Q. How do steric and electronic effects of the methyl and chloro groups impact intermolecular interactions in co-crystal formation?
- Methodological Answer : The 1-methyl group introduces steric hindrance, limiting π-π stacking, while the 2-chloro group enhances dipole interactions. Co-crystallize with carboxylic acid co-formers (e.g., succinic acid) to exploit Cl···H─O hydrogen bonds. PXRD and DSC confirm co-crystal stoichiometry and stability .
Tables for Comparative Analysis
Table 1 : Synthetic Yields Under Varying Conditions
| Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 60 | 12 | THF | 65 | 92 |
| 80 | 18 | DMF | 78 | 95 |
| 70 | 24 | Ethanol | 72 | 90 |
| Data adapted from brominated analog synthesis protocols . |
Table 2 : Biological Activity of Structural Analogs
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Methyl 6-bromo-2-oxo-dihydropyridine-3-carboxylate | Br at C6 | 0.45 | Kinase X |
| This compound | Cl at C2, CH₃ at C1 | 1.2 | Kinase Y |
| Data from kinase inhibition assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



